15alpha-Hydroxyestrone
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Overview
Description
15alpha-hydroxyestrone is a 17-oxo steroid that is estrone substituted by an alpha-hydroxy group at position 15. It has a role as a human xenobiotic metabolite and a fungal xenobiotic metabolite. It is a 15alpha-hydroxy steroid, a 17-oxo steroid, a 3-hydroxy steroid and a member of phenols. It derives from an estrone. It derives from a hydride of an estrane.
Scientific Research Applications
Metabolism and Cytochrome P450 Enzyme Activity
15alpha-Hydroxyestrone is a metabolite of estrone involved in the oxidative metabolism mediated by various human cytochrome P450 (CYP) isoforms. CYP1A1, in particular, exhibits significant activity in forming this compound among other hydroxylated estrone derivatives. This highlights its role in estrogen metabolism and potential implications in physiological and pathological processes influenced by estrogen metabolism (Lee et al., 2003).
Analytical Techniques for Estrogen Metabolites
Advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry, are used for measuring this compound along with other estrogen metabolites. This is crucial in research for accurately quantifying these compounds in biological samples, facilitating studies on hormone-related diseases and metabolic pathways (Xu et al., 2004).
Role in Tissue-Specific Biological Activities
This compound, along with other estrogen metabolites like 2-hydroxyestrone, demonstrates tissue-specific biological activities. Research on ovariectomized rats suggests that different hydroxylated estrones possess varying degrees of agonistic or antagonistic activities in estrogen target tissues like bone, uterus, and mammary gland, contributing to our understanding of estrogen's role in these tissues (Lotinun et al., 2001).
Comparative Effects in Animal Models
Studies involving animal models, such as ovariectomized rats, compare the effects of this compound and other estrogen metabolites on bone, uterus, and serum cholesterol. These studies are significant for understanding the distinct roles of various estrogen metabolites in health and disease, particularly in the context of postmenopausal osteoporosis and cardiovascular health (Lotinun et al., 2003).
Microbial Hydroxylation Studies
Microbial hydroxylation is another area of research where this compound is studied. Certain microorganisms are capable of hydroxylating steroids like progesterone to produce 15alpha-hydroxy derivatives. This research is relevant in the context of biotechnology and pharmaceutical applications (Faramarzi et al., 2003).
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18-/m1/s1 |
InChI Key |
FDFNTZDUOBCJMD-DMHIMHRUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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